2,4-Dichloroquinoline-3-carbonitrile
CAS No.: 69875-54-3
Cat. No.: VC2431934
Molecular Formula: C10H4Cl2N2
Molecular Weight: 223.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69875-54-3 |
|---|---|
| Molecular Formula | C10H4Cl2N2 |
| Molecular Weight | 223.05 g/mol |
| IUPAC Name | 2,4-dichloroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H |
| Standard InChI Key | NYSSRDZZLIOHHI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl |
Introduction
Chemical Identity and Properties
Basic Information and Identifiers
2,4-Dichloroquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C₁₀H₄Cl₂N₂ . This compound is cataloged under various identification systems to facilitate its recognition across different chemical databases and research platforms.
Table 1. Chemical Identifiers of 2,4-Dichloroquinoline-3-carbonitrile
| Parameter | Value |
|---|---|
| Common Name | 2,4-Dichloroquinoline-3-carbonitrile |
| IUPAC Name | 2,4-Dichloro-3-quinolinecarbonitrile |
| CAS Registry Number | 69875-54-3 |
| Molecular Formula | C₁₀H₄Cl₂N₂ |
| Creation Date | 2005-07-19 |
| Modification Date | 2025-04-05 |
| DSSTox Substance ID | DTXSID30382861 |
| Wikidata | Q72468197 |
The compound is also recognized by several alternative names including 3-Quinolinecarbonitrile, 2,4-dichloro- and 2,4-Dichloro-3-quinolinecarbonitrile . These various nomenclatures ensure proper identification across different chemical databases and literature sources.
Structural Characteristics
The core structure of 2,4-Dichloroquinoline-3-carbonitrile consists of a quinoline ring system with two chlorine atoms at positions 2 and 4, and a cyano group (-CN) at position 3. This arrangement of functional groups contributes to the compound's chemical reactivity, particularly in nucleophilic substitution reactions.
Synthetic Routes and Preparation
Modern Synthetic Approaches
Modern approaches to synthesizing 2,4-Dichloroquinoline-3-carbonitrile typically involve the chlorination of corresponding 4-oxo-1(4H)quinoline-3-carbonitrile derivatives. This transformation can be accomplished using phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) . The reaction generally proceeds under reflux conditions for approximately 5 hours, as indicated in the synthetic schemes found in the literature.
Scheme 1: Chlorination Reaction
The conversion of 4-oxo-1(4H)quinoline-3-carbonitrile derivatives to 2,4-Dichloroquinoline-3-carbonitrile:
Starting material → POCl₃/PCl₅, reflux 5h → 2,4-Dichloroquinoline-3-carbonitrile
Chemical Reactivity
Nucleophilic Substitution Reactions
The presence of two chlorine atoms at positions 2 and 4 makes 2,4-Dichloroquinoline-3-carbonitrile particularly susceptible to nucleophilic substitution reactions. These reactions provide access to a diverse array of quinoline derivatives with potential biological significance.
Reactions with Thiolate Anions
2,4-Dichloroquinoline-3-carbonitrile (compound 1) undergoes nucleophilic substitution with various thiolate anions to yield corresponding thioether derivatives (compounds 2a-c) . The substitution predominantly occurs at the C-2 position, which is more susceptible to nucleophilic attack compared to the C-4 position.
Table 2. Products from Reaction with Thiolate Anions
| Entry | Nucleophile | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | t-Butylthio | 2-t-Butylthio-4-oxo-1(4H)quinoline-3-carbonitrile (2a) | 70 | 239-240 |
| 2 | Cyclohexylthio | 2-Cyclohexylthio-4-oxo-1(4H)quinoline-3-carbonitrile (2b) | 85 | 268-271 |
The products formed from these reactions are characterized by IR spectroscopy, showing characteristic CN stretching bands around 2220 cm⁻¹ and CO stretching around 1570 cm⁻¹ .
Reactions with Amines
When 2,4-Dichloroquinoline-3-carbonitrile reacts with various amines, amino-substituted quinolines are formed. These products (compounds 5a,b and 7a,b) result from the displacement of chlorine atoms by amine nucleophiles .
Reaction with Azide Ion
Nucleophilic substitution of 2,4-Dichloroquinoline-3-carbonitrile with sodium azide produces azido-substituted quinoline derivatives. This reaction represents an important synthetic route to introduce nitrogen-containing functional groups into the quinoline framework .
Reactions with Hydrazines
One of the most significant transformations of 2,4-Dichloroquinoline-3-carbonitrile is its reaction with hydrazines to form pyrazolo[4,3-c]quinolines (compounds 5a and 5b) . This transformation involves both nucleophilic substitution and intramolecular cyclization, leading to the formation of a new fused ring system.
Scheme 2: Formation of Pyrazolo[4,3-c]quinolines
2,4-Dichloroquinoline-3-carbonitrile (1) + Hydrazines → Pyrazolo[4,3-c]quinolines (5a, b)
Further Transformations of Pyrazolo[4,3-c]quinolines
The pyrazolo[4,3-c]quinoline derivative 5a undergoes various further transformations when reacted with different reagents:
-
Sodium azide
-
Hydrogen with palladium catalyst
-
Triethyl orthoformate
-
Cyclohexylamine
-
Piperidine
-
Morpholine
-
Acetic anhydride
These reactions yield corresponding heterocyclic derivatives (compounds 6-15), expanding the structural diversity accessible from 2,4-Dichloroquinoline-3-carbonitrile .
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of 2,4-Dichloroquinoline-3-carbonitrile and its derivatives provides valuable information about their functional groups. Characteristic absorption bands include:
-
CN stretching vibration: typically observed around 2220 cm⁻¹
-
CO stretching (in quinolone derivatives): around 1570 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is used to confirm the structure of 2,4-Dichloroquinoline-3-carbonitrile and its derivatives. For example, the ¹H NMR spectrum of 2-Cyclohexylthio-4-oxo-1(4H)quinoline-3-carbonitrile (2b) in DMSO-d₆ shows signals at:
-
1.15-2.10 ppm (11H, broad signal, cyclohexyl protons)
-
7.76 ppm (3H, multiplet, aromatic protons)
Applications in Synthetic Chemistry
Synthesis of Biologically Relevant Compounds
2,4-Dichloroquinoline-3-carbonitrile serves as an important building block in the synthesis of compounds with potential biological activity. The aminoquinoline-3-carbonitriles synthesized from this compound are of particular interest due to their potential pharmaceutical applications .
Development of Novel Heterocyclic Systems
The versatile reactivity of 2,4-Dichloroquinoline-3-carbonitrile enables the construction of various fused heterocyclic systems, including pyrazolo[4,3-c]quinolines and their derivatives. These complex molecular architectures are valuable for exploring new chemical space in drug discovery efforts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume